2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride

Catalog No.
S990143
CAS No.
1311315-47-5
M.F
C8H11ClN2O2
M. Wt
202.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylamino)pyridine-4-carboxylic acid hydroc...

CAS Number

1311315-47-5

Product Name

2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride

IUPAC Name

2-(dimethylamino)pyridine-4-carboxylic acid;hydrochloride

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

InChI

InChI=1S/C8H10N2O2.ClH/c1-10(2)7-5-6(8(11)12)3-4-9-7;/h3-5H,1-2H3,(H,11,12);1H

InChI Key

XJHZBFRSLCFOJF-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=CC(=C1)C(=O)O.Cl

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=O)O.Cl

2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride is an organic compound with the chemical formula C₈H₁₁ClN₂O₂. It features a pyridine ring substituted with a dimethylamino group and a carboxylic acid functional group, making it a derivative of pyridine. This compound is typically encountered as a white to off-white solid and is soluble in water due to the presence of the hydrochloride salt, which enhances its solubility profile. The compound is known for its basicity and nucleophilic properties, which make it useful in various

  • Brønsted-Lowry acid: The carboxylic acid group can donate a proton (H+) to act as an acid [].
  • Lewis acid: The carbonyl carbon in the carboxylic acid group can accept a lone pair of electrons from a Lewis base [].
  • Nucleophile: The dimethylamino group can donate a lone pair of electrons to form a new bond [].

Organic Synthesis:

  • Acyl Transfer Catalyst: Similar to DMAP, DMAP.HCl exhibits basic character due to the presence of the dimethylamine group. This property allows it to function as a catalyst in acylation reactions, promoting the transfer of an acyl group from one molecule to another []. Research suggests it might be a suitable alternative to DMAP in specific cases, particularly when the reaction requires a less basic catalyst [].

Medicinal Chemistry:

  • Pharmaceutical Scaffolding: The structure of DMAP.HCl, with its combination of aromatic and functional groups, has shown potential as a building block for drug discovery []. Researchers are exploring its use as a scaffold for the development of new molecules with potential therapeutic applications [].
, primarily due to the reactive nature of its carboxylic acid and dimethylamino groups. It can act as a nucleophilic catalyst in esterification reactions, similar to 4-Dimethylaminopyridine. The mechanism typically involves the formation of an acylpyridinium ion, which facilitates the nucleophilic attack by alcohols or other nucleophiles .

Additionally, this compound can undergo protonation-deprotonation cycles, allowing it to function effectively in various catalytic roles. Its unique structure also allows it to participate in coupling reactions and other transformations commonly utilized in organic synthesis.

Synthesis of 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride can be achieved through several methods:

  • Direct Amine Substitution: Starting from 4-pyridinecarboxylic acid, dimethylamine can be introduced via nucleophilic substitution.
  • Carboxylation Reactions: Utilizing pyridine derivatives in carboxylation reactions followed by amination with dimethylamine.
  • Hydrochloride Formation: The hydrochloride salt can be formed by reacting the free base with hydrochloric acid in an aqueous solution.

These methods allow for the efficient production of the compound while maintaining high purity levels .

2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride finds utility in various fields:

  • Organic Synthesis: Acts as a catalyst for esterifications and acylations.
  • Pharmaceutical Development: Potential precursor for synthesizing biologically active compounds.
  • Material Science: Used in the development of functionalized materials due to its reactive nature.

Its unique properties make it a valuable compound in both academic research and industrial applications .

Interaction studies involving 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride often focus on its role as a catalyst or reagent in organic transformations. Research indicates that this compound can enhance reaction rates and selectivity when used alongside various substrates. The interactions are generally characterized by hydrogen bonding and coordination with electrophiles, which facilitate smoother reaction pathways.

Further studies may explore its binding affinities with biological targets, offering insights into potential medicinal applications .

Several compounds share structural similarities with 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride:

Compound NameStructure FeaturesUnique Characteristics
4-DimethylaminopyridineDimethylamino group at position 4Stronger nucleophilic catalyst for acylations
2-AminopyridineAmino group at position 2Basicity without carboxylic functionality
3-DimethylaminopyridineDimethylamino group at position 3Different regioselectivity in reactions

These compounds exhibit varying degrees of basicity and reactivity based on their substituents' positions on the pyridine ring. The unique positioning of the dimethylamino and carboxylic groups in 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride contributes to its distinctive reactivity profile compared to its analogs .

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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